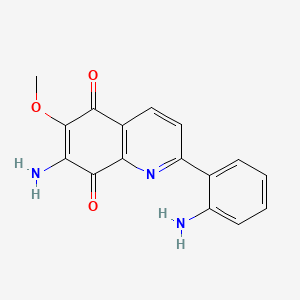
5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy-: is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinolinedione core substituted with amino and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions are employed to introduce amino groups at specific positions on the quinolinedione core. This can be done using reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, 5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy- is studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds:
- 5,8-Quinolinedione, 7-chloro-6-hydroxy-2-(2-nitrophenyl)-
- 5,8-Quinolinedione, 7-amino-6-(1-pyrrolidinylmethyl)-
Comparison: Compared to similar compounds, 5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy- stands out due to its unique combination of amino and methoxy groups. This structural difference may confer distinct biological and chemical properties, making it a valuable compound for specific applications.
Propiedades
| 61472-30-8 | |
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C16H13N3O3/c1-22-16-12(18)15(21)13-9(14(16)20)6-7-11(19-13)8-4-2-3-5-10(8)17/h2-7H,17-18H2,1H3 |
Clave InChI |
ZUTCXOCAGYKUPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



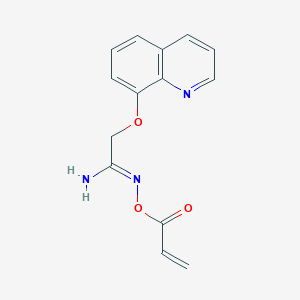
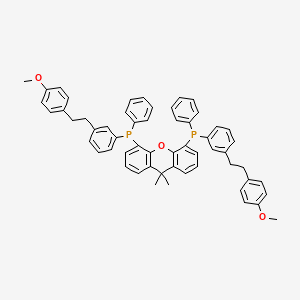

![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
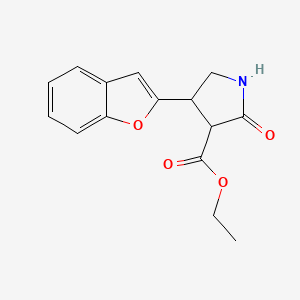
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
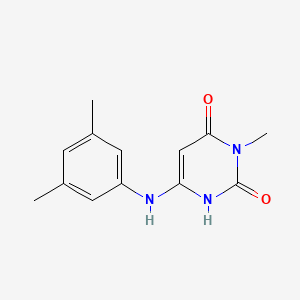
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
